molecular formula C17H19N3O B5728566 1-BENZOYL-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE

1-BENZOYL-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE

Cat. No.: B5728566
M. Wt: 281.35 g/mol
InChI Key: NDVKDAUCCSMJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-4-[(pyridin-4-yl)methyl]piperazine is a piperazine derivative characterized by a benzoyl group at the 1-position and a pyridin-4-ylmethyl substituent at the 4-position of the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including receptors and enzymes .

Properties

IUPAC Name

phenyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-17(16-4-2-1-3-5-16)20-12-10-19(11-13-20)14-15-6-8-18-9-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVKDAUCCSMJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the piperazine ring significantly influence solubility, crystallinity, and intermolecular interactions. Below is a comparative analysis of key analogs:

Table 1: Comparison of Piperazine Derivatives
Compound Name Substituents (Position 1/4) Molecular Formula Key Properties/Activities Reference
1-Benzoyl-4-[(pyridin-4-yl)methyl]piperazine Benzoyl / Pyridin-4-ylmethyl C₁₈H₁₉N₃O Predicted enhanced H-bonding and lipophilicity
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 2-Fluorobenzoyl / 4-Nitrobenzyl C₁₉H₁₉FN₃O₃ Electron-withdrawing groups enhance crystallinity
1-Benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine Benzyl / Pyrazolylmethyl C₁₇H₂₄N₄ Heterocyclic substituents improve antimicrobial activity
1-(4-Methoxyphenyl)piperazine 4-Methoxyphenyl / – C₁₁H₁₆N₂O Methoxy group enhances CNS activity (dopamine/serotonin modulation)
1-(2-Chlorobenzoyl)-4-(4-methoxyphenyl)piperazine 2-Chlorobenzoyl / 4-Methoxyphenyl C₁₈H₁₉ClN₂O₂ Halogens and methoxy groups influence supramolecular assembly

Key Observations :

  • Electron-Withdrawing Groups : Compounds like 1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine () exhibit enhanced crystallinity due to nitro and fluorine substituents, which promote dipole interactions .
  • Halogenated Aroyl Groups : Chlorine or fluorine at the ortho position (e.g., in compounds II–V) disrupt hydrogen bonding compared to unsubstituted benzoyl analogs, altering solubility and crystal packing .

Structural and Supramolecular Differences

  • Hydrogen Bonding: Unsubstituted benzoyl derivatives (e.g., compound I) lack significant hydrogen bonds, whereas 2-hydroxybenzoyl analogs (compound VI) form chains via O–H⋯O bonds . The pyridinyl group in the target compound may act as both hydrogen-bond acceptor and donor.
  • Crystal Packing : Halogenated analogs (e.g., 2-chloro in compound III) form sheets via C–H⋯O bonds, whereas nitro-substituted compounds () rely on dipole-dipole interactions .

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